3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Catalog No.
S996087
CAS No.
850583-75-4
M.F
C14H8N2O2S2
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,...

CAS Number

850583-75-4

Product Name

3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

IUPAC Name

3-hydroxy-1,4-dithiophen-2-yl-2H-pyrrolo[3,4-c]pyrrol-6-one

Molecular Formula

C14H8N2O2S2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C14H8N2O2S2/c17-13-9-10(12(16-13)8-4-2-6-20-8)14(18)15-11(9)7-3-1-5-19-7/h1-6,15,18H

InChI Key

ZLIGHMSLZXFKKF-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CS4

Canonical SMILES

C1=CSC(=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CS4

The exact mass of the compound 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (CAS 850583-75-4), commonly known as unsubstituted dithienyl-DPP (TDPP), is a highly planar, electron-deficient bicyclic lactam used as a foundational building block for donor-acceptor (D-A) conjugated polymers and small molecules. In its unsubstituted form, strong intermolecular hydrogen bonding between the lactam N-H groups renders the compound highly insoluble, which serves as a deliberate procurement advantage: it acts as a universal, stable precursor that allows researchers and manufacturers to perform custom N-alkylation. Once alkylated and subsequently halogenated (e.g., brominated at the thiophene 5,5'-positions), it becomes a highly reactive monomer for Suzuki, Stille, or Direct Heteroarylation Polymerization (DHAP), driving record-breaking charge carrier mobilities in organic field-effect transistors (OFETs) and high power conversion efficiencies in organic photovoltaics (OPVs) .

Substituting Thienyl-DPP with Phenyl-DPP fundamentally alters the steric profile of the resulting polymers, as the phenyl rings introduce significant steric clash with the carbonyl oxygens of the DPP core, forcing a high torsional angle that disrupts backbone coplanarity and severely reduces charge carrier mobility [1]. Conversely, procuring pre-alkylated Thienyl-DPP derivatives (e.g., octyldodecyl-DPP) locks the material into a fixed solubility and solid-state packing profile, which is detrimental for formulation development. Because optimal thin-film morphology in OFETs and OPVs depends heavily on the exact branching and length of the alkyl chains, utilizing the unsubstituted Thienyl-DPP core is essential for iterative side-chain engineering and processability optimization[2].

Backbone Coplanarity and Torsional Strain Reduction

The flanking aromatic rings on the DPP core dictate the planarity of the resulting conjugated backbone. Thiophene rings in Thienyl-DPP exhibit minimal steric interaction with the central DPP lactam core, resulting in a virtually coplanar conformation. In contrast, Phenyl-DPP derivatives suffer from severe steric hindrance between the phenyl ortho-protons and the DPP carbonyl oxygens, inducing a large dihedral twist. This structural disorder in Phenyl-DPP disrupts π-π stacking and drastically lowers both hole and electron mobilities compared to the highly planar Thienyl-DPP[1].

Evidence DimensionBackbone Coplanarity and Steric Twist
Target Compound DataThienyl-DPP (Highly planar, near-zero dihedral angle)
Comparator Or BaselinePhenyl-DPP (High torsional angle, disrupted conjugation)
Quantified DifferenceThienyl-DPP maintains coplanarity enabling high charge carrier mobility, whereas Phenyl-DPP introduces significant structural disorder.
ConditionsSolid-state packing and polymer backbone conformation analysis

Procuring Thienyl-DPP ensures the necessary backbone planarity for high-mobility organic semiconductor applications, which Phenyl-DPP cannot provide.

Optical Bandgap Tuning and Bathochromic Shift

The electron-rich nature of the flanking thiophene rings, combined with the electron-deficient DPP core, creates a strong intramolecular charge transfer (ICT) effect. Exchanging a phenyl substituent for a thienyl substituent significantly lowers the optical bandgap. Quantitative spectroscopic data demonstrates that Thienyl-DPP derivatives exhibit a pronounced bathochromic shift, with emission wavelengths reaching approximately 600 nm, compared to ~530 nm for equivalent Phenyl-DPP derivatives [1]. This extended π-conjugation allows Thienyl-DPP materials to absorb effectively in the visible and near-infrared (NIR) regions.

Evidence DimensionEmission Wavelength (Optical Bandgap)
Target Compound DataThienyl-DPP (~600 nm emission)
Comparator Or BaselinePhenyl-DPP (~530 nm emission)
Quantified Difference~70 nm bathochromic shift for Thienyl-DPP
ConditionsPhotophysical characterization in solution/solid-state

A lower optical bandgap is critical for maximizing photon harvesting in organic photovoltaics and enabling near-infrared photodetector applications.

Precursor Suitability for Direct Heteroarylation Polymerization (DHAP)

Unsubstituted Thienyl-DPP serves as an ideal platform for advanced, environmentally friendly polymerization techniques like Direct Heteroarylation Polymerization (DHAP), which avoids toxic organotin reagents. Theoretical and experimental studies show that the C-H bonds on the flanking thiophene rings can be highly activated. For instance, selective fluorination of the thiophene ring in Thienyl-DPP reduces the activation energy of the adjacent C-H bond from 24.2 kcal/mol to 19.8 kcal/mol [1]. This precise tunability makes Thienyl-DPP a superior precursor for synthesizing defect-free, high-molecular-weight D-A copolymers compared to less reactive aromatic cores.

Evidence DimensionC-H Bond Activation Energy (Precursor Reactivity)
Target Compound DataFluorinated Thienyl-DPP (19.8 kcal/mol)
Comparator Or BaselineStandard Thienyl-DPP (24.2 kcal/mol baseline)
Quantified Difference4.4 kcal/mol reduction in activation energy via targeted functionalization
ConditionsTheoretical calculations and DHAP synthesis conditions

High reactivity and tunability of the thiophene C-H bonds allow manufacturers to scale up polymer synthesis without relying on toxic heavy-metal cross-coupling reagents.

Customizable Processability via N-Alkylation

The unsubstituted Thienyl-DPP core is characterized by extreme insolubility due to strong N-H···O intermolecular hydrogen bonding, which provides a blank slate for custom N-alkylation. By reacting this core with specific alkyl halides (e.g., branched 2-octyldodecyl vs. linear n-hexyl), researchers can precisely tune the solubility, interchain spacing, and thin-film morphology of the final semiconductor [1]. Procuring pre-alkylated versions restricts this flexibility, often leading to sub-optimal solvent processability during device fabrication.

Evidence DimensionSide-Chain Engineering Flexibility
Target Compound DataUnsubstituted Thienyl-DPP (Universal precursor for custom alkylation)
Comparator Or BaselinePre-alkylated Thienyl-DPP (Fixed solubility profile)
Quantified DifferenceUnrestricted ability to tune steric bulk and solubility vs. locked physical properties
ConditionsPre-polymerization monomer synthesis and formulation

Procuring the unsubstituted core allows R&D teams to iteratively optimize solvent processability and solid-state packing for specific coating techniques.

High-Mobility Organic Field-Effect Transistors (OFETs)

Leveraging the extreme backbone coplanarity and strong intermolecular π-π stacking enabled by the Thienyl-DPP core, this compound is the premier precursor for synthesizing p-type and ambipolar semiconductor polymers with charge carrier mobilities exceeding 10 cm²/Vs .

Near-Infrared Organic Photovoltaics (OPVs)

Due to its pronounced bathochromic shift and low-lying LUMO levels compared to Phenyl-DPP, Thienyl-DPP is ideal for developing low-bandgap non-fullerene acceptors and donor polymers that maximize solar spectrum harvesting [1].

Green-Solvent Processable Polymer Synthesis

Because the unsubstituted core allows for custom N-alkylation, it is the material of choice for formulators designing conjugated polymers that must be soluble in non-halogenated, environmentally friendly solvents for large-area roll-to-roll printing[2].

Tin-Free Direct Heteroarylation Polymerization (DHAP)

The specific reactivity of the flanking thiophene rings makes this compound highly suitable for DHAP workflows, allowing industrial scale-up of organic semiconductors without the toxic byproducts associated with Stille coupling [3].

XLogP3

3.1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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